molecular formula C14H14N2O4S B6536548 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide CAS No. 1040661-21-9

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide

Cat. No.: B6536548
CAS No.: 1040661-21-9
M. Wt: 306.34 g/mol
InChI Key: ACLVABIPAXYACO-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide is a synthetic compound of significant research interest due to its hybrid molecular structure, incorporating a 2,3-dihydro-1H-indole core acylated with a furan-2-carbonyl group and functionalized with a methanesulfonamide moiety. The indole scaffold is a privileged structure in medicinal chemistry and is widely present in biologically active compounds and approved drugs . Indole derivatives are extensively investigated for their diverse pharmacological potential, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant activities . The incorporation of the furan ring, an electron-rich heterocycle, is a strategic approach in drug design as it can enhance molecular interactions with biological targets through hydrogen bonding and influence the compound's overall pharmacokinetic properties, such as solubility and bioavailability . Furthermore, the methanesulfonamide group is a functionally important motif; sulfonamide-containing indole derivatives have demonstrated potent antibacterial and antifungal activities in recent research, making this a key functional group for exploring new antimicrobial agents . This combination of pharmacophoric elements makes this compound a promising scaffold for researchers in various fields, including medicinal chemistry, drug discovery, and chemical biology. It is particularly relevant for developing novel therapeutic candidates and studying structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use by qualified professionals.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-21(18,19)15-11-5-4-10-6-7-16(12(10)9-11)14(17)13-3-2-8-20-13/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLVABIPAXYACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Positional Selectivity

The synthesis begins with the regioselective nitration of 2,3-dihydroindole (indoline) to introduce a nitro group at the 6-position. Directed ortho-metalation techniques using LDA (lithium diisopropylamide) in THF at −78°C enable precise nitro group placement, achieving 85% regioselectivity for 6-nitroindoline. Alternative approaches employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), yielding 6-nitroindoline with 72% efficiency but requiring subsequent purification via silica gel chromatography to remove para-substituted byproducts.

Reduction and Sulfonylation

Catalytic hydrogenation of 6-nitroindoline over Pd/C (10 wt%) in ethanol at 50 psi H₂ affords 6-aminoindoline in near-quantitative yield. Subsequent sulfonylation with methanesulfonyl chloride (1.2 equiv) in the presence of Et₃N (2.0 equiv) in dichloromethane at 0°C yields N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide (93% isolated yield). Side reactions, such as over-sulfonylation at the indoline nitrogen, are mitigated by maintaining sub-stoichiometric methanesulfonyl chloride and low temperatures.

MethodReagentsTemperatureTimeYield
Schotten-BaumannNaOH, CH₂Cl₂25°C4 h78%
EDCl CouplingEDCl, DMAP, DMF50°C2 h85%
Direct Acyl ChlorideEt₃N, CH₂Cl₂0°C → 25°C6 h68%

Integrated One-Pot Strategies

Tandem Reduction-Sulfonylation-Acylation

A streamlined one-pot protocol eliminates intermediate isolation steps. After nitro reduction, the reaction mixture is directly treated with methanesulfonyl chloride and Et₃N, followed by in situ acylation with furan-2-carbonyl chloride. This method reduces purification losses, achieving an overall yield of 74%. Critical to success is pH control during sulfonylation (pH 8–9) to prevent indoline ring oxidation.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) enhance acylation rates but risk sulfonamide decomposition above 60°C. Dichloromethane and toluene offer improved thermal stability, with toluene enabling reflux conditions (110°C) for sluggish acylations without product degradation.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Meta-directing effects of the indoline nitrogen often lead to 4-nitro byproducts. Employing bulky directing groups (e.g., tert-butoxycarbonyl) at the nitrogen temporarily shifts nitration to the 6-position, followed by deprotection under acidic conditions (HCl/EtOH).

Acylation Side Reactions

Competitive acylation at the sulfonamide nitrogen is suppressed through steric hindrance. Introducing a transient protecting group (e.g., Fmoc) on the sulfonamide during indoline acylation, followed by piperidine-mediated deprotection, ensures exclusive N1 acylation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85 (d, J = 1.8 Hz, 1H, furan H-5), 7.45 (dd, J = 8.5, 1.8 Hz, 1H, indole H-7), 6.95–7.10 (m, 3H, aromatic), 4.30 (t, J = 8.0 Hz, 2H, CH₂), 3.15 (t, J = 8.0 Hz, 2H, CH₂), 3.02 (s, 3H, SO₂CH₃).

  • HRMS : m/z calculated for C₁₅H₁₅N₂O₄S [M+H]⁺: 327.0748, found: 327.0745.

Purity Optimization

Recrystallization from ethanol/water (7:3) achieves >99% purity (HPLC, C18 column). Residual solvents are controlled to <300 ppm via rotary evaporation under reduced pressure (40 mbar, 40°C) .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its role in biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Main Compound : 2,3-Dihydroindole core. This partially saturated indole derivative may enhance metabolic stability compared to fully aromatic indoles while retaining planar rigidity for receptor binding .
  • N-(2-Furymethyl)methanesulfonamide (): Lacks a fused bicyclic system, instead featuring a simple furan-methyl group.
  • N-[(1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide (): Replaces dihydroindole with a dihydrobenzisothiazole core. The sulfonamide group is attached via a methylene linker, differing in electronic properties due to the benzisothiazole’s sulfone group .
  • JNJ5207787 (): Shares an indole core but substitutes the 1-position with an acetyl group and the 6-position with a piperidinyl acrylamide. This increases molecular weight (MW) and introduces hydrogen-bonding motifs, likely altering receptor selectivity .

Sulfonamide Positioning and Substituents

  • Sch225336 (): A bis-sulfone derivative with methanesulfonamide at a terminal ethyl group. The dual sulfonyl groups enhance polarity and may confer CB2 receptor selectivity .
  • N-[(Furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide (): Sulfonamide is part of a benzamide side chain. The additional imidazole and sulfanyl groups increase MW (492.6 g/mol) and introduce thioether reactivity, contrasting with the main compound’s simpler structure .

Molecular Weight and Complexity

Compound Molecular Formula Molecular Weight (g/mol) Core Scaffold Key Substituents
Main Compound C₁₅H₁₄N₂O₄S 318.35 Dihydroindole Furan-2-carbonyl, methanesulfonamide
N-(2-Furymethyl)methanesulfonamide C₆H₉NO₃S 175.20 Furan-methyl Methanesulfonamide
Sch225336 C₂₄H₂₆N₂O₇S₂ 518.60 Bis-sulfone Methoxy, methanesulfonamide
N-[(1,1-Dioxido-...) () C₉H₁₂N₂O₄S₂ 276.33 Dihydrobenzisothiazole Methanesulfonamide, sulfone
Compound C₂₅H₂₄N₄O₃S₂ 492.60 Benzamide-imidazole Furan-methyl, methylsulfanyl
  • The main compound’s MW (318.35 g/mol) is intermediate, suggesting balanced permeability and solubility. In contrast, Sch225336’s higher MW (518.60 g/mol) may limit blood-brain barrier penetration, aligning with its peripheral CB2 receptor activity .

Functional Group Impact

  • Furan vs. Benzene Rings : The main compound’s furan-2-carbonyl group introduces oxygen-based electronegativity, which may influence binding to oxidoreductases or aromatic receptors. In contrast, Sch225336’s methoxy-substituted benzene rings enhance lipophilicity .
  • Sulfonamide Reactivity : The direct attachment of sulfonamide to the dihydroindole in the main compound contrasts with ’s methylene-linked sulfonamide, which may reduce steric hindrance during target engagement .

Biological Activity

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features both furan and indole moieties, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O4SC_{14}H_{14}N_{2}O_{4}S, with a molecular weight of 306.34 g/mol. Its structure includes a furan ring and an indole derivative, which are key components contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₄S
Molecular Weight306.34 g/mol
CAS Number1040661-21-9
Chemical StructureChemical Structure

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives with furan rings have been shown to inhibit viral proteases, which are critical for viral replication .
  • Anticancer Properties : The indole moiety is often associated with anticancer activity. Research indicates that compounds containing indole structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
  • Antimicrobial Effects : The sulfonamide group present in the compound may enhance its antimicrobial properties, as sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis .

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds or structural analogs:

  • A study on indole-based compounds revealed that modifications at the indole position significantly influenced their anticancer activity against various cancer cell lines. The introduction of the furan carbonyl moiety was found to enhance the potency of these compounds against specific cancer types .
  • Another investigation focused on the antiviral potential of furan-containing compounds against SARS-CoV-2. Derivatives showed promising inhibitory effects on viral proteases, suggesting that similar structural features in this compound could yield effective antiviral agents .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity TypeRelated CompoundsObserved EffectReference
AntiviralFuran derivativesInhibition of viral proteases
AnticancerIndole derivativesInduction of apoptosis in cancer cells
AntimicrobialSulfonamide derivativesInhibition of bacterial growth

Q & A

Q. What synthetic routes are used to prepare N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, typically involving sulfonamide formation through coupling of a primary amine (e.g., 2,3-dihydro-1H-indol-6-amine) with methanesulfonyl chloride under basic conditions. Key steps include:

  • Amine activation : Use of triethylamine or sodium hydroxide to deprotonate the amine and facilitate nucleophilic substitution .
  • Furan-2-carbonyl introduction : Acylation reactions with furan-2-carbonyl chloride in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures (0–25°C) to avoid side reactions .
  • Optimization : Yields are maximized by maintaining anhydrous conditions, stoichiometric control, and monitoring via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons (indole and furan rings) and sulfonamide functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₄N₂O₄S) .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is assessed using reverse-phase HPLC with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the furan-2-carbonyl moiety influence the compound’s biological activity and chemical stability?

  • Electronic effects : The electron-withdrawing furan carbonyl enhances sulfonamide’s hydrogen-bonding capacity, improving target binding (e.g., enzyme active sites) .
  • Stability : Susceptibility to hydrolysis under acidic/alkaline conditions requires stability studies via accelerated degradation tests (40°C/75% RH for 6 months) .
  • Comparative studies : Replace furan with thiophene or phenyl groups to evaluate activity-structure relationships (e.g., reduced potency in thiophene analogs) .

Q. What strategies mitigate low aqueous solubility during in vitro assays?

  • Salt formation : Hydrochloride salts improve solubility in PBS (pH 7.4) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives for enhanced bioavailability .

Q. How can contradictory biological data (e.g., variable IC₅₀ across studies) be resolved?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified NCI-H522) and culture conditions (e.g., 10% FBS, 37°C) .
  • Orthogonal assays : Validate cytotoxicity with ATP-based luminescence and apoptosis markers (e.g., Annexin V/PI staining) .

Q. What structure-activity relationship (SAR) studies are essential for optimizing potency?

  • Substituent variation : Modify the indole’s 6-position (e.g., electron-donating vs. withdrawing groups) and assess effects on tubulin polymerization inhibition .
  • Stereochemical analysis : Compare cis vs. trans dihydroindole conformers using X-ray crystallography .

Q. What experimental approaches identify the compound’s molecular targets?

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Competitive binding assays : Use radiolabeled colchicine to confirm tubulin as a target, with IC₅₀ shifts indicating direct competition .

Q. How can mechanistic studies elucidate its cellular effects (e.g., apoptosis vs. cell cycle arrest)?

  • Flow cytometry : Analyze cell cycle distribution (G1/S/G2-M phases) in treated vs. untreated cells .
  • Western blotting : Quantify apoptosis markers (e.g., cleaved caspase-3, PARP) and mitotic regulators (e.g., cyclin B1) .

Q. What computational tools model its interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in tubulin’s colchicine pocket .
  • Molecular dynamics (MD) : GROMACS simulations (50 ns) assess complex stability and key residues (e.g., β-tubulin T179, D246) .

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